Naproxen

Catalog No.
S536686
CAS No.
22204-53-1
M.F
C14H14O3
M. Wt
230.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naproxen

CAS Number

22204-53-1

Product Name

Naproxen

IUPAC Name

(2S)-2-(6-methoxynaphthalen-2-yl)propanoic acid

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

InChI

InChI=1S/C14H14O3/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3,(H,15,16)/t9-/m0/s1

InChI Key

CMWTZPSULFXXJA-VIFPVBQESA-N

SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O

Solubility

Slightly soluble in ether; soluble in methanol, chloroform
Soluble in 25 parts ethanol (96%), 20 parts methanol, 15 parts chloroform, 40 parts ether. Practically insoluble in water
Practically insoluble in water and freely soluble in alcohol.
In water, 15.9 mg/L at 25 °C
0.0159 mg/mL at 25 °C

Synonyms

Aleve, Anaprox, Methoxypropiocin, Naprosin, Naprosyn, Naproxen, Naproxen Sodium, Naproxenate, Sodium, Proxen, Sodium Naproxenate, Sodium, Naproxen, Synflex

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O

Description

The exact mass of the compound Naproxen is 230.0943 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 15.9 mg/l (at 25 °c)6.91e-05 mslightly soluble in ether; soluble in methanol, chloroformsoluble in 25 parts ethanol (96%), 20 parts methanol, 15 parts chloroform, 40 parts ether. practically insoluble in waterpractically insoluble in water and freely soluble in alcohol.in water, 15.9 mg/l at 25 °c0.0159 mg/ml at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757239. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Naphthaleneacetic Acids. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Analgesic and Anti-inflammatory Properties

The core function of naproxen lies in its ability to reduce pain and inflammation. Extensive research has documented its efficacy in treating various inflammatory conditions, including:

  • Rheumatoid Arthritis: Studies have established naproxen as a first-line therapy for managing pain and inflammation associated with rheumatoid arthritis [].
  • Osteoarthritis: Research supports the use of naproxen for relieving pain and stiffness caused by osteoarthritis [].
  • Acute Gout: Naproxen's anti-inflammatory properties effectively manage the pain and swelling of acute gout attacks [].
  • Musculoskeletal Pain: Naproxen is a well-established treatment for pain caused by musculoskeletal disorders and sports injuries [].

These studies highlight naproxen's effectiveness as an analgesic and anti-inflammatory agent.

Potential Role in Cancer Prevention

Emerging research suggests a broader role for naproxen. Some studies have shown promise for its use in preventing certain cancers []. The mechanism behind this potential benefit is still under investigation, but it may involve naproxen's ability to regulate cell growth and survival pathways.

Antiviral Activity

Recent research has explored naproxen's potential antiviral properties. Studies have shown that naproxen can reduce viral load in cells infected with influenza A viruses []. This finding suggests a possible new application for naproxen in managing viral infections. However, further research is necessary to determine its efficacy and safety in a clinical setting.

Naproxen is a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic properties. It is classified as a member of the 2-arylpropionic acid family, commonly referred to as profens. The chemical formula of naproxen is C₁₄H₁₄O₃, and it appears as a white to off-white crystalline solid that is practically insoluble in water but soluble in organic solvents. Naproxen works by inhibiting the cyclooxygenase enzymes COX-1 and COX-2, leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain .

Naproxen's anti-inflammatory and analgesic effects primarily stem from its ability to inhibit cyclooxygenase (COX) enzymes. COX enzymes are responsible for synthesizing prostaglandins, which are lipid mediators involved in inflammation, pain, and fever. Naproxen, like other NSAIDs, inhibits both COX-1 and COX-2 enzymes. COX-1 is involved in physiological processes like stomach lining protection, while COX-2 is primarily induced during inflammation. Inhibition of COX-1 can contribute to gastrointestinal side effects, a common issue with NSAIDs.

Naproxen is generally well-tolerated, but potential side effects include:

  • Stomach upset, heartburn, and ulcers, especially at high doses
  • Dizziness, drowsiness, and headache
  • High blood pressure
  • Kidney problems with prolonged use
During its metabolism and synthesis. The primary metabolic pathway involves the formation of acyl glucuronides via UDP-glucuronosyltransferases, particularly UGT 1A1, 1A3, 1A6, and others . The major metabolite, 6-O-desmethylnaproxen, is produced through demethylation by cytochrome P450 enzymes (CYP1A2 and CYP2C9). Additionally, naproxen can react with glutathione to form conjugates that may play a role in its toxicity profile .

Naproxen exhibits significant biological activity through its inhibition of cyclooxygenase enzymes. This action reduces the production of prostaglandins involved in pain and inflammation. Studies have also suggested potential antiviral activity against influenza viruses by blocking RNA-binding sites on viral nucleoproteins . Furthermore, naproxen's pharmacokinetics indicate a bioavailability of approximately 95% when taken orally, with an elimination half-life ranging from 12 to 17 hours .

Naproxen can be synthesized through several methods:

  • Friedel-Crafts Acylation: Starting from 2-naphthol and 2-methoxynaphthalene.
  • Willgerodt-Kindler Reaction: Following the acylation step to yield the final product .
  • Modification Techniques: Recent studies have explored synthesizing naproxen derivatives with enhanced biological properties by conjugating it with various amino acids and tocopherol .

Naproxen is primarily used for:

  • Pain Relief: Effective for conditions like arthritis, menstrual pain, and general pain relief.
  • Anti-inflammatory Treatment: Used in managing inflammatory disorders such as rheumatoid arthritis and osteoarthritis.
  • Antipyretic: Reduces fever associated with various illnesses .

Naproxen interacts with various drugs and substances:

  • Increased Bleeding Risk: When combined with anticoagulants or other NSAIDs.
  • Gastrointestinal Effects: Co-administration with corticosteroids may increase the risk of gastrointestinal ulcers or bleeding.
  • Metabolic Interactions: Genetic variations in CYP2C9 can affect naproxen metabolism, influencing its efficacy and safety profile .

Naproxen shares similarities with other nonsteroidal anti-inflammatory drugs. Here are some comparable compounds:

CompoundChemical FormulaUnique Features
IbuprofenC₁₃H₁₈O₂More selective for COX-1; shorter half-life
KetoprofenC₁₄H₁₄O₃Also has analgesic properties; used for acute pain
DiclofenacC₁₄H₁₁Cl₂N₃O₂More potent anti-inflammatory; often used topically
IndomethacinC₁₄H₁₃ClN₂O₂Stronger anti-inflammatory effects; more side effects

Naproxen stands out due to its longer half-life, allowing for less frequent dosing compared to ibuprofen and ketoprofen. Its unique naphthalene structure contributes to its distinct pharmacological profile and efficacy in treating chronic pain conditions .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

Crystals from acetone-hexane
White to off-white crystalline powder
White to creamy white, crystalline powder; soluble in water and sparingly soluble in alcohol. /Naproxen sodium/

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

230.094294304 g/mol

Monoisotopic Mass

230.094294304 g/mol

Heavy Atom Count

17

LogP

3.18
3.18 (LogP)
log Kow = 3.18
3.18

Odor

Practically odorless

Decomposition

When heated to decomposition it emits acrid smoke and fumes.

Appearance

Solid powder

Melting Point

152°C
155 °C
Crystals from acetone; mp: 244-246 °C; specific optical rotation: -11 deg at 25 °C/D (in methanol) /Naproxen sodium salt/
153 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

57Y76R9ATQ

GHS Hazard Statements

Aggregated GHS information provided by 126 companies from 22 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 126 companies. For more detailed information, please visit ECHA C&L website;
Of the 21 notification(s) provided by 125 of 126 companies with hazard statement code(s):;
H301 (46.4%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (54.4%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (52%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (49.6%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (48%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Naproxen is indicated for the management of rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, polyarticular juvenile idiopathic arthritis, tendinitis, bursitis, acute gout, primary dysmenorrhea, and for the relief of mild to moderate pain. Further, it is first-line therapy for osteoarthritis, acute gouty arthritis, dysmenorrhea, and musculoskeletal inflammation and pain.

Livertox Summary

Naproxen is a popular over-the-counter nonsteroidal antiinflammatory drug (NSAID) that is widely used for therapy of mild-to-moderate pain and arthritis. Naproxen has been associated with rare cases of clinically apparent drug induced liver injury.

Drug Classes

Nonsteroidal Antiinflammatory Drugs

Therapeutic Uses

Anti-Inflammatory Agents, Non-Steroidal; Cyclooxygenase Inhibitors; Gout Suppressants
Naproxen and its salt are used to relieve postoperative pain (including that associated with dental surgery), postpartum pain, primary dysmenorrhea, pain following insertion of an intrauterine contraceptive device, orthopedic pain, headache (including migraine), and visceral pain associated with cancer. Naproxen sodium also may be used for self-medication to provide temporary relief of minor aches and pains associated with the common cold, headache, toothache, muscular aches, and backache. /Included in US product label/
Naproxen has been used in the symptomatic management of osteitis deformans (Paget's disease of bone) and Bartter's syndrome. /Use is not currently included in the labeling approved by the US FDA/
When used in the treatment of rheumatoid arthritis or juvenile rheumatoid arthritis, naproxen has relieved pain and stiffness, reduced swelling, and improved mobility and grip strength. In the treatment of osteoarthritis, naproxen has relieved pain and stiffness and improved knee joint function. Naproxen appears to be only palliative in these conditions and has not been shown to permanently arrest or reverse the underlying disease process. Naproxen sodium also may be used for self-medication to provide temporary relief of minor aches and pains associated with arthritis. /Included in US product label/
For more Therapeutic Uses (Complete) data for NAPROXEN (9 total), please visit the HSDB record page.

Pharmacology

Naproxen is an established non-selective NSAID and is useful as an analgesic, anti-inflammatory and antipyretic.[A179098] Similar to other NSAIDs, the pharmacological activity of naproxen can be attributed to the inhibition of cyclo-oxygenase, which in turn reduces prostaglandin synthesis in various tissues and fluids including the synovial fluid, gastric mucosa, and the blood.[A179098] Although naproxen is an effective analgesic, it can have unintended deleterious effects in the patient. For instance, naproxen can adversely affect blood pressure control.[A179224] A study found that use of naproxen induced an increase in blood pressure, although the increase was not as significant as that found with ibuprofen use.[A179224] Further, studies have found that the risk of upper gastrointestinal bleeding is on average four-fold higher for individuals taking NSAIDs.[A179227] Other factors that increase the risk of upper gastrointestinal bleeding include concurrent use of corticosteroids or anticoagulants, and a history of gastrointestinal ulcers.[A179227]
Naproxen is a propionic acid derivative and a non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory, antipyretic and analgesic activities. Naproxen inhibits the activity of the enzymes cyclo-oxygenase I and II, resulting in a decreased formation of precursors of prostaglandins and thromboxanes. The resulting decrease in prostaglandin synthesis is responsible for the therapeutic effects of naproxen. Naproxen also causes a decrease in the formation of thromboxane A2 synthesis, by thromboxane synthase, thereby inhibiting platelet aggregation.

MeSH Pharmacological Classification

Cyclooxygenase Inhibitors

ATC Code

G - Genito urinary system and sex hormones
G02 - Other gynecologicals
G02C - Other gynecologicals
G02CC - Antiinflammatory products for vaginal administration
G02CC02 - Naproxen
M - Musculo-skeletal system
M01 - Antiinflammatory and antirheumatic products
M01A - Antiinflammatory and antirheumatic products, non-steroids
M01AE - Propionic acid derivatives
M01AE02 - Naproxen
M - Musculo-skeletal system
M02 - Topical products for joint and muscular pain
M02A - Topical products for joint and muscular pain
M02AA - Antiinflammatory preparations, non-steroids for topical use
M02AA12 - Naproxen

Mechanism of Action

As with other non-selective NSAIDs, naproxen exerts it's clinical effects by blocking COX-1 and COX-2 enzymes leading to decreased prostaglandin synthesis. Although both enzymes contribute to prostaglandin production, they have unique functional differences. The COX-1 enzymes is constitutively active and can be found in normal tissues such as the stomach lining, while the COX-2 enzyme is inducible and produces prostaglandins that mediate pain, fever and inflammation. The COX-2 enzyme mediates the desired antipyretic, analgesic and anti-inflammatory properties offered by Naproxen, while undesired adverse effects such as gastrointestinal upset and renal toxicities are linked to the COX-1 enzyme.
Naproxen has pharmacologic actions similar to those of other prototypical nonsteroidal anti-inflammatory agents (NSAIAs). The drug exhibits anti-inflammatory, analgesic, and antipyretic activity. The exact mechanisms have not been clearly established, but many of the actions appear to be associated principally with the inhibition of prostaglandin synthesis. Naproxen inhibits the synthesis of prostaglandins in body tissues by inhibiting cyclooxygenase; at least 2 isoenzymes, cyclooxygenase-1 (COX-1) and -2 (COX-2) (also referred to as prostaglandin G/H synthase-1 (PGHS-1) and -2 (PGHS-2), respectively), have been identified that catalyze the formation of prostaglandins in the arachidonic acid pathway. Naproxen, like other prototypical NSAIAs, inhibits both COX-1 and COX-2. Although the exact mechanisms have not been clearly established, NSAIAs appear to exert anti-inflammatory, analgesic, and antipyretic activity principally through inhibition of the COX-2 isoenzyme; COX-1 inhibition presumably is responsible for the drugs' unwanted effects on GI mucosa and platelet aggregation.
The anti-inflammatory, analgesic, and antipyretic effects of naproxen and other nonsteroidal anti-inflammatory agents (NSAIAs), including selective inhibitors of COX-2 (e.g., celecoxib, rofecoxib), appear to result from inhibition of prostaglandin synthesis. While the precise mechanism of the anti-inflammatory and analgesic effects of NSAIAs continues to be investigated, these effects appear to be mediated principally through inhibition of the COX-2 isoenzyme at sites of inflammation with subsequent reduction in the synthesis of certain prostaglandins from their arachidonic acid precursors. Naproxen stabilizes lysosomal membranes and inhibits the response of neutrophils to chemotactic stimuli. The drug does not possess glucocorticoid or adrenocorticoid-stimulating properties.
Naproxen lowers body temperature in patients with fever. Although the mechanism of the antipyretic effect of nonsteroidal anti-inflammatory agents is not known, it has been suggested that suppression of prostaglandin synthesis in the CNS (probably in the hypothalamus) may be involved.
Naproxen-induced inhibition of prostaglandin synthesis may result in decreased frequency and intensity of uterine contractility. Prostaglandins E2 and F2alpha increase the amplitude and frequency of uterine contractions in pregnant women; current evidence suggests that primary dysmenorrhea is also mediated by these prostaglandins. Whether the increased production of prostaglandins associated with primary dysmenorrhea is mediated by COX-1 or COX-2 remains to be determined. Blood concentrations of a metabolite of prostaglandin F2alpha have been found to decrease in women with dysmenorrhea who were receiving naproxen. Therapy with naproxen has been effective in relieving menstrual pain and has reduced blood loss in women with menorrhagia, probably by inhibiting the formation of these prostaglandins. Administration of naproxen during late pregnancy may prolong gestation by inhibiting uterine contractions.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Prostaglandin synthase [EC:1.14.99.1]
PTGS1 (COX1) [HSA:5742] [KO:K00509]

Vapor Pressure

1.89X10-6 mm Hg at 25 °C (est)

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Impurities

(2S)-2-(6-hydroxynaphthalen-2-yl)propanoic acid
(2S)-2-(5-chloro-6-methoxynaphthalen-2-yl)propanoic acid
(2S)-2-(5-bromo-6-methoxynaphthalen-2-yl)propanoic acid
(2S)-2-(5-iodo-6-methoxynaphthalen-2-yl)propanoic acid
For more Impurities (Complete) data for NAPROXEN (14 total), please visit the HSDB record page.

Other CAS

22204-53-1
26159-31-9

Absorption Distribution and Excretion

Naproxen is available as a free acid and sodium salt. At comparable doses, (naproxen 500 mg = naproxen sodium 550 mg) they differ slightly in their rates of absorption, but otherwise they are therapeutically and pharmacologically equivalent. Naproxen sodium achieves a peak plasma concentration after 1 hour, while peak plasma concentration is observed after 2 hours with naproxen (free acid). There are no differences between the 2 forms in the post-absorption phase pharmacokinetics. The difference in initial absorption should be considered when treating acute pain, since naproxen sodium may offer a quicker onset of action. The mean Cmax for the various formulations (immediate release, enteric coated, controlled release etc.) of naproxen are comparable and range from 94 mcg/mL to 97.4 mcg/mL. In one pharmacokinetic study, the mean Tmax of naproxen 500 mg (immediate release) given every 12 hours over 5 days was 3 hours, compared to a mean Tmax of 5 hours for Naprelan 1000 mg (controlled release) given every 24 hours over 5 days. In this same study, the AUC0-24hr was 1446mcgxhr/mL for naproxen immediate release and 1448 mcgxhr/mL for the controlled release formulation. A separate study comparing the pharmacokinetics of Naprosyn tablets and EC-Naprosyn observed the following values: Tmax and AUC0-12hrs of EC-Naprosyn were 4 hours and 845 mcgxhr/mL respectively, and Tmax and AUC0-12hrs values of Naprosyn were 1.9 hours and 767 mcgxhr/mL respectively. When given in combination with sumatriptan the Cmax of naproxen is roughly 36% lower compared to naproxen sodium 550 mg tablets, and the median Tmax is 5 hours. Based on the AUC and Cmax of naproxen, Vimovo (naproxen/esomeprazole combination product) and enteric-coated naproxen may be considered bioequivalent. Overall, naproxen is rapidly and completely absorbed when administered orally and rectally. Food may contribute to a delay in the absorption of orally administered naproxen, but will not affect the extent of absorption.
After oral administration, about 95% of naproxen and it's metabolites can be recovered in the urine with 66-92% recovered as conjugated metabolite and less than 1% recovered as naproxen or desmethylnaproxen. Less than 5% of naproxen is excreted in the feces.
Naproxen has a volume of distribution of 0.16 L/kg.
Naproxen is cleared at a rate of 0.13 mL/min/kg.
Oral absorption of naproxen in dogs is rapid, with peak plasma concentration reached in 0.5-3 hr. The reported elimination half-life in dogs is 34-72 hr. Naproxen is highly protein bound (>99.0%). In dogs, naproxen is primarily eliminated through the bile, whereas in other species, the primary route of elimination is through the kidneys. The long half-life of naproxen in dogs appears to be due to its extensive enterohepatic recirculation.
After therapeutic doses, naproxen is more than 99% bound to plasma proteins. When naproxen binding sites become saturated (at twice daily doses of 500 mg or more), plasma free drug concentrations increase and may result in increased urinary clearance rates. Therefore, plasma naproxen concentrations tend to plateau when dosage exceeds 500 mg twice daily. In a study in patients with severe renal failure, binding of naproxen to serum proteins was decreased compared to healthy adults; the decreased binding may have accounted for an increase in metabolism and apparent volume of distribution of the drug observed in these patients. In patients with chronic alcoholic liver disease, total plasma concentrations of naproxen are decreased while concentrations of the unbound drug are increased.
The pharmacokinetics of naproxen, its metabolite 6-hydroxy-alpha-methyl-2-naphthaleneacetic acid (O-desmethylnaproxen), and their acyl glucuronides were studied in 10 subjects (ages 20-50 yr) who received an oral dose of 500 mg naproxen. Mean half-life of naproxen in 9 subjects was 24.7 hr. A half-life of 7.4 hr in the 10th subject was considered an extraordinary case. Naproxen acyl glucuronide accounted for 50.8% of the dose, its isomerized conjugate isoglucuronide for 6.5%, O-desmethylnaproxen acyl glucuronide for 14.3%, and its isoglucuronide for 5.5%. Excretion of naproxen and O-desmethylnaproxen was negligible. Plasma protein binding was 98% for naproxen, 100% for O-desmethylnaproxen, 92% for naproxen acyl glucuronide, 66% for naproxen isoglucuronide, 72% for O-desmethylnaproxen acyl glucuronide, and 42% for O-desmethylnaproxen isoglucuronide. It was concluded that naproxen is O-desmethylated and parent drug and metabolite are conjugated into acyl glucuronides.
The effects of rheumatoid arthritis disease activity on the pharmacokinetics of the highly albumin-bound nonsteroidal anti-inflammatory drug naproxen were studied in six patients during chronic therapy. In the same patients, kinetics during active disease were compared with those in improvement. Active disease is commonly associated with hypoalbuminemia: 30 +/- 4 gm/L vs. 41 +/- 2 gm/L (mean +/- SD) at the time of improvement. Total naproxen concentrations were significantly lower in active disease, together with a larger apparent volume of distribution (10.6 +/- 1.8 L vs. 8.4 +/- 1.3 L; P less than 0.05) and total body clearance (0.79 +/- 1.8 L/hr vs. 0.59 +/- 0.14 L/hr; P less than 0.001). Peak unbound naproxen concentrations were 29% +/- 19% (P less than 0.05) lower at the time of improvement. The unbound clearance was found diminished during active disease (390 +/- 277 L/hr) in comparison with improvement (488 +/- 343 L/hr; P less than 0.05). Clinical implications of the alterations in naproxen kinetics induced by polyarticular inflammation in patients with rheumatoid arthritis are discussed.
For more Absorption, Distribution and Excretion (Complete) data for NAPROXEN (15 total), please visit the HSDB record page.

Metabolism Metabolites

Naproxen is heavily metabolized in the liver and undergoes both Phase I and Phase II metabolism. The first step involves demethylation of naproxen via CYP 1A2, 2C8, and 2C9. Both naproxen and desmethylnaproxen proceed to Phase II metabolism; however, desmethylnaproxen can form both acyl and phenolic glucoronide products, while naproxen only produces the acyl glucuronide. The acyl glucuronidation process involves UGT 1A1, 1A3, 1A6, 1A7, 1A9, 1A10 and 2B7, while phenolic glucuronidation is catalyzed by UGT 1A1, 1A7,1A9, and 1A10. Desmethylnaproxen also undergoes sulphation which is mediated by SULT 1A1, 1B1 and 1E1.
Naproxen is extensively metabolized in the liver to 6-desmethylnaproxen. Approximately 95% of the drug is excreted in urine as unchanged naproxen (less than 1%) and 6-desmethylnaproxen (less than 1%) and their glucuronide or other conjugates (66-92%). Some data suggest that renal excretion of unchanged naproxen may be negligible or absent; previously reported concentrations of unchanged drug may reflect rapid hydrolysis of conjugates during collection, storage, and handling of urine samples. The half-life of naproxen metabolites and conjugates is shorter than 12 hours. Naproxen metabolites may accumulate in patients with renal impairment. Elimination of naproxen is reduced in patients with severe renal impairment. A small amount (less than 5%) of the drug is excreted in feces.
The pharmacokinetics of naproxen, its metabolite 6-hydroxy-alpha-methyl-2-naphthaleneacetic acid (O-desmethylnaproxen), and their acyl glucuronides were studied in 10 subjects (ages 20-50 yr) who received an oral dose of 500 mg naproxen. Mean half-life of naproxen in 9 subjects was 24.7 h. A half-life of 7.4 h in the 10th subject was considered an extraordinary case. Naproxen acyl glucuronide accounted for 50.8% of the dose, its isomerized conjugate isoglucuronide for 6.5%, O-desmethylnaproxen acyl glucuronide for 14.3%, and its isoglucuronide for 5.5%. Excretion of naproxen and O-desmethylnaproxen was negligible. Plasma protein binding was 98% for naproxen, 100% for O-desmethylnaproxen, 92% for naproxen acyl glucuronide, 66% for naproxen isoglucuronide, 72% for O-desmethylnaproxen acyl glucuronide, and 42% for O-desmethylnaproxen isoglucuronide. It was concluded that naproxen is O-desmethylated and parent drug and metabolite are conjugated into acyl glucuronides.
Naproxen has known human metabolites that include O-Desmethylnaproxen and (2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[(2S)-2-(6-methoxynaphthalen-2-yl)propanoyl]oxyoxane-2-carboxylic acid.

Associated Chemicals

Naproxen sodium; 26159-34-2

Wikipedia

Naproxen
Gamma-Linolenic_acid

FDA Medication Guides

Anaprox
Naproxen Sodium
TABLET;ORAL
ATNAHS PHARMA US
04/28/2021
EC-Naprosyn
Naproxen
TABLET, DELAYED RELEASE;ORAL
Naprosyn
Naproxen
TABLET;ORAL
SUSPENSION;ORAL
ATNAHS PHARMA US
04/28/2021

Drug Warnings

Pseudoporphyria is characterized by skin fragility, blistering and scarring in sun-exposed skin areas without abnormalities in porphyrin metabolism. The phenylpropionic acid derivative group of nonsteroidal anti-inflammatory drugs, especially naproxen, is known to cause pseudoporphyria. Naproxen is currently one of the most prescribed drugs in the therapy of juvenile idiopathic arthritis. The prevalence of pseudoporphyria was determined in a 9-year retrospective study of children with juvenile idiopathic arthritis and associated diseases. In addition, /the investigators/ prospectively studied the incidence of pseudoporphyria in 196 patients (127 girls and 69 boys) with juvenile idiopathic arthritis and associated diseases treated with naproxen from July 2001 to March 2002. ... These data /were compared/ with those from a matched control group with juvenile idiopathic arthritis and associated diseases not treated with naproxen in order to identify risk factors for development of pseudoporphyria. The incidence of pseudoporphyria in the group of children taking naproxen was 11.4%. Pseudoporphyria was particularly frequent in children with the early-onset pauciarticular subtype of juvenile idiopathic arthritis (mean age 4.5 years). Pseudoporphyria was associated with signs of disease activity, such as reduced hemoglobin (<11.75 g/dL), and increased leucocyte counts (>10,400/uL) and erythocyte sedimentation rate (>26 mm/hour). Comedications, especially chloroquine intake, appeared to be additional risk factors. The mean duration of naproxen therapy before the onset of pseudoporphyria was 18.1 months, and most children with pseudoporphyria developed their lesions within the first 2 years of naproxen treatment. Juvenile idiopathic arthritis disease activity seems to be a confounding factor for pseudoporphyria. In particular, patients with early-onset pauciarticular juvenile idiopathic arthritis patients who have significant inflammation appear to be prone to developing pseudoporphyria upon treatment with naproxen.
Short-term use of NSAIAs to relieve acute pain, especially at low dosages, does not appear to be associated with an increased risk of serious cardiovascular events (except immediately following coronary artery bypass graft (CABG) surgery). Therefore, in early 2005, the US Food and Drug Administration (FDA) concluded that preparations of NSAIAs (including naproxen) that currently were available without a prescription had a favorable benefit-to-risk ratio when used according to labeled instructions, and determined that these preparations should remain available without a prescription despite the addition of a boxed warning to the professional labeling of prescription-only preparations of these drugs.
With the exception of precautions related to the sodium content of naproxen sodium, the cautions associated with naproxen sodium use are the same as those for naproxen use. Each 275 or 550 mg naproxen sodium tablet contains about 1 or 2 mEq of sodium, respectively, and each mL of the commercially available naproxen suspension contains about 0.34 mEq of sodium; this should be considered in patients whose sodium intake must be restricted. /Naproxen sodium/
Patients should be advised that naproxen, like other nonsteroidal anti-inflammatory agents, is not free of potential adverse effects, including some that can cause discomfort, and that, rarely, more serious effects (e.g., GI bleeding), which may require hospitalization and may even be fatal, can occur. Patients also should be informed that, while nonsteroidal anti-inflammatory agents may be commonly employed for conditions that are less serious, nonsteroidal anti-inflammatory agent therapy often is considered essential for the management of some diseases (eg, rheumatoid arthritis), and the drugs have a major role in the management of pain. Clinicians may wish to discuss with their patients the potential risks and likely benefits of nonsteroidal anti-inflammatory agent therapy, particularly when consideration is being given to use of these drugs in less serious conditions for which therapy without a nonsteroidal anti-inflammatory agent may represent an acceptable alternative to both the patient and clinician.
For more Drug Warnings (Complete) data for NAPROXEN (40 total), please visit the HSDB record page.

Biological Half Life

The elimination half-life of naproxen is reported to be 12-17 hours.
The reported elimination half-life in dogs is 34-72 hr.
In healthy adults, the plasma half-life of naproxen reportedly ranges from 10-20 hr. The manufacturer state that the plasma half-life of naproxen is about 13 hr. The plasma half-life and elimination of the drug appear to be similar in children and adults.
The pharmacokinetics of naproxen, its metabolite 6-hydroxy-alpha-methyl-2-naphthaleneacetic acid (O-desmethylnaproxen), and their acyl glucuronides were studied in 10 subjects (ages 20-50 yr) who received an oral dose of 500 mg naproxen. Mean half-life of naproxen in 9 subjects was 24.7 hr. A half-life of 7.4 hr in the 10th subject was considered an extraordinary case. ...

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

Three consecutive /phase transfer catalysis/ reactions (esterification, C-alkylation, and hydrolysis) are used to convert phenylacetic acid derivatives to compounds such as ibuprofen and naproxen.
The major pharmaceutical products based on 2-naphthol /include/ ... the antirheumatic naproxen, produced via 2-methoxynaphthalene.
Naproxen, an antirheumatic, is ... prepared from 2-naphthol by the Friedel-Crafts acylation of 2-methoxynaphthalene and subsequent Willgerodt-Kindler reaction. The S-configuration which is obtained from its racemic mixture with the alkaloid cinchonidine is the effective isomer.
Preparation: J. H. Fried, I. T. Harrison, ZA 6707597; eidem, US 3904682; eidem, US 4009197 (1968, 1975, 1977 all to Syntex).

Analytic Laboratory Methods

Analyte: naproxen; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: naproxen; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry at 271 nm with comparison to standards
Analyte: naproxen; matrix: chemical purity; procedure: dissolution in methanol and water; addition of phenolphthalein indicator; titration with sodium hydroxide
Analyte: naproxen; matrix: pharmaceutical preparation (oral suspension, tablet); procedure: liquid chromatography with ultraviolet detection at 254 nm and comparison to standards (chemical identification)
For more Analytic Laboratory Methods (Complete) data for NAPROXEN (10 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: naproxen; matrix: pharmaceutical preparation; procedure: high-performance liquid chromatography with ultraviolet detection at 210 nm
Analyte: naproxen; matrix: blood (serum); procedure: high-performance liquid chromatography with ultraviolet detection at 215 nm
Analyte: naproxen; matrix: blood (plasma); procedure: high-performance liquid chromatography with mass spectrometry detection; limit of detection: 140 nM
NAPROXEN & SALICYLIC ACID WERE EXTRACTED FROM SERUM & THEN SEPARATED USING HPLC ON REVERSE-PHASE COLUMNS.
For more Clinical Laboratory Methods (Complete) data for NAPROXEN (7 total), please visit the HSDB record page.

Storage Conditions

Commercially available naproxen and naproxen sodium conventional tablets and naproxen delayed-release (enteric-coated) tablets should be stored in well-closed containers at 15 - 30 °C; the containers for the delayed-release tablets also should be light resistant. Extended-release naproxen sodium tablets should be stored in well-closed containers at 20 - 25 °C. Naproxen oral suspension should be stored in light-resistant containers at 15 - 30 °C, and temperatures exceeding 40 °C should be avoided. Naproxen conventional and delayed-release (enteric-coated) tablets should be stored in well-closed, light-resistant containers. Naproxen sodium tablets should be stored in well-closed containers.

Interactions

Methotrexate is a cornerstone in the treatment of juvenile idiopathic arthritis. Although associated with many mild adverse effects, the short and long-term safety of methotrexate in juvenile idiopathic arthritis has been excellent. While many juvenile idiopathic arthritis children treated with methotrexate develop liver enzyme abnormalities, no cases of irreversible liver damage or of severe non-infectious hepatitis with Reye-like features have been reported in non-systemic juvenile idiopathic arthritis. /The investigators/ report a 2-year-old girl with oligoarthritis whose liver enzyme increased to greater than 45 times the upper limit of normal, and developed hypoglycemia and hyperammonemia after 10 months of methotrexate and naproxen therapy. An infectious and metabolic work-up for other causes was unremarkable. She recovered completely after folinic acid therapy; methotrexate and naproxen was not restarted. While very rare in juvenile idiopathic arthritis, methotrexate in synergism with naproxen can induce severe liver toxicity and it is important to screen children for liver enzyme abnormalities.
Because naproxen is highly protein bound, it theoretically could be displaced from binding sites by, or it could displace from binding sites, other protein-bound drugs such as oral anticoagulants, hydantoins, salicylates, sulfonamides, and sulfonylureas. Although no clinically important drug interactions have been reported, patients receiving naproxen with any of these drugs should be observed for adverse effects.
Administration of naproxen with warfarin results in a slight increase in free warfarin in serum, but does not affect the hypoprothrombinemic effect of warfarin. Because naproxen may cause GI bleeding and may inhibit platelet aggregation, the drug should be used with caution in patients receiving any anticoagulant or thrombolytic agent (eg, streptokinase).
Results of a study in patients with diabetes mellitus showed no interference by naproxen on the effect of tolbutamide on plasma glucose concn.
For more Interactions (Complete) data for NAPROXEN (18 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
1: Ash MM, Jolly PS. Cholestatic hepatic injury associated with vismodegib, aspirin, and naproxen use: a case study and review of vismodegib safety. Int J Dermatol. 2015 Mar;54(3):370-4. doi: 10.1111/ijd.12543. Epub 2014 Jul 11. Review. PubMed PMID: 25039741.
2: Leung GJ, Rainsford KD, Kean WF. Osteoarthritis of the hand II: chemistry, pharmacokinetics and pharmacodynamics of naproxen, and clinical outcome studies. J Pharm Pharmacol. 2014 Mar;66(3):347-57. doi: 10.1111/jphp.12165. Epub 2013 Oct 31. Review. PubMed PMID: 24175972.
3: Law S, Derry S, Moore RA. Naproxen with or without an antiemetic for acute migraine headaches in adults. Cochrane Database Syst Rev. 2013 Oct 20;10:CD009455. doi: 10.1002/14651858.CD009455.pub2. Review. PubMed PMID: 24142263.
4: Law S, Derry S, Moore RA. Sumatriptan plus naproxen for acute migraine attacks in adults. Cochrane Database Syst Rev. 2013 Oct 21;10:CD008541. doi: 10.1002/14651858.CD008541.pub2. Review. PubMed PMID: 24142431.
5: Yang LP. Sumatriptan/naproxen sodium: a review of its use in adult patients with migraine. Drugs. 2013 Aug;73(12):1339-55. doi: 10.1007/s40265-013-0099-y. Review. PubMed PMID: 23912627.
6: Ali S, Pimentel JD, Ma C. Naproxen-induced liver injury. Hepatobiliary Pancreat Dis Int. 2011 Oct;10(5):552-6. Review. PubMed PMID: 21947732.
7: Allais G, Castagnoli Gabellari I, Rolando S, Benedetto C. Evaluation of the use of sumatriptan-naproxen sodium for menstrual migraine and dysmenorrhea. Expert Rev Neurother. 2011 Oct;11(10):1383-7. doi: 10.1586/ern.11.123. Review. PubMed PMID: 21955195.
8: Dhillon S. Naproxen/esomeprazole fixed-dose combination: for the treatment of arthritic symptoms and to reduce the risk of gastric ulcers. Drugs Aging. 2011 Mar 1;28(3):237-48. doi: 10.2165/11207150-000000000-00000. Review. PubMed PMID: 21329403.
9: Suthisisang CC, Poolsup N, Suksomboon N, Lertpipopmetha V, Tepwitukgid B. Meta-analysis of the efficacy and safety of naproxen sodium in the acute treatment of migraine. Headache. 2010 May;50(5):808-18. doi: 10.1111/j.1526-4610.2010.01635.x. Epub 2010 Mar 5. Review. PubMed PMID: 20236345.
10: Khoury CK, Couch JR. Sumatriptan-naproxen fixed combination for acute treatment of migraine: a critical appraisal. Drug Des Devel Ther. 2010 Feb 18;4:9-17. Review. PubMed PMID: 20368903; PubMed Central PMCID: PMC2846149.
11: Cleves C, Tepper SJ. Sumatriptan/naproxen sodium combination for the treatment of migraine. Expert Rev Neurother. 2008 Sep;8(9):1289-97. doi: 10.1586/14737175.8.9.1289. Review. PubMed PMID: 18759540.
12: Naproxen sodium/metoclopramide: metoclopramide/naproxen-sodium, MT 100, naproxen-sodium/metoclopramide. Drugs R D. 2006;7(4):259-61. Review. PubMed PMID: 16784251.
13: Curran MP, Wellington K. Delayed-release lansoprazole plus naproxen. Drugs. 2004;64(17):1915-9; discussion 1920-1. Review. PubMed PMID: 15329041.
14: Kovacevic L, Bernstein J, Valentini RP, Imam A, Gupta N, Mattoo TK. Renal papillary necrosis induced by naproxen. Pediatr Nephrol. 2003 Aug;18(8):826-9. Epub 2003 May 28. Review. PubMed PMID: 12774222.
15: Kalksma R, Jansen TL, Bruyn GA. Severe neutropenia due to naproxen therapy in rheumatoid arthritis: a case report and review of literature. Neth J Med. 2002 Aug;60(7):289-91. Review. PubMed PMID: 12430576.
16: Schapira D, Balbir-Gurman A, Nahir AM. Naproxen-induced leukocytoclastic vasculitis. Clin Rheumatol. 2000;19(3):242-4. Review. PubMed PMID: 10870665.
17: Bjarnason I, Thjodleifsson B. Gastrointestinal toxicity of non-steroidal anti-inflammatory drugs: the effect of nimesulide compared with naproxen on the human gastrointestinal tract. Rheumatology (Oxford). 1999 May;38 Suppl 1:24-32. Review. PubMed PMID: 10369403.
18: Sutton LB. Naproxen sodium. J Am Pharm Assoc (Wash). 1996 Nov;NS36(11):663-7. Review. PubMed PMID: 8952254.
19: Lossos IS, Yossepowitch O, Amir G, Orren R. [Leukocytoclastic vasculitis associated with naproxen]. Harefuah. 1996 May 1;130(9):600-1, 655. Review. Hebrew. PubMed PMID: 8794637.
20: Gamst ON. Enteric coated naproxen tablets. Eur J Rheumatol Inflamm. 1992;12(2):5-8. Review. PubMed PMID: 1364940.

Explore Compound Types